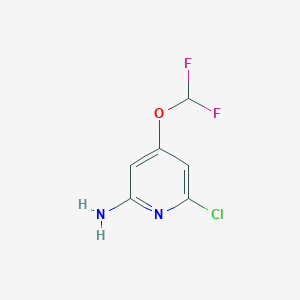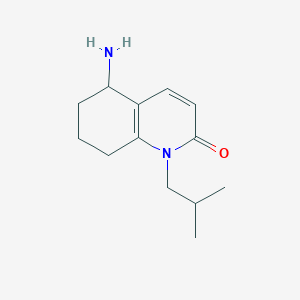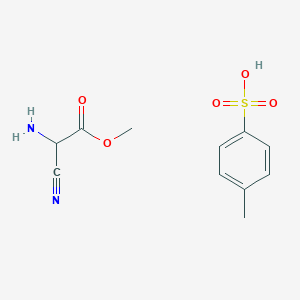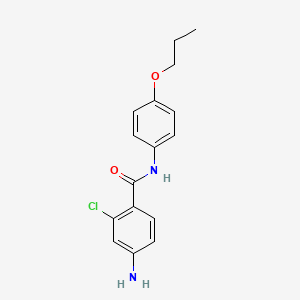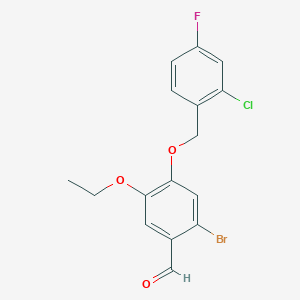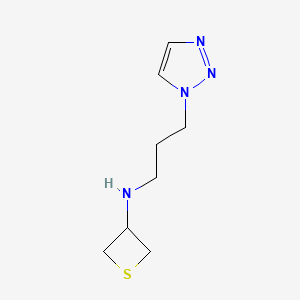
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is a compound that features a 1,2,3-triazole ring and a thietane ring connected by a propyl chain The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 3-bromopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The azide intermediate is then subjected to a CuAAC reaction with propargyl thietane to form the desired product, this compound.
Industrial Production Methods
The use of aqueous media and mild reaction conditions further supports the feasibility of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Reduced forms of the compound, potentially altering the triazole or thietane rings.
Scientific Research Applications
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or stability.
Chemical Biology: The compound can be used in bioconjugation reactions to label biomolecules for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide additional binding affinity through its sulfur atom .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-1H-1,2,3-triazole, share similar chemical properties and reactivity.
Thietane Derivatives: Compounds containing the thietane ring, such as 3-(1H-1,2,3-Triazol-1-yl)thietane, also exhibit similar reactivity and applications.
Uniqueness
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is unique due to the combination of the 1,2,3-triazole and thietane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4S |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[3-(triazol-1-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C8H14N4S/c1(2-9-8-6-13-7-8)4-12-5-3-10-11-12/h3,5,8-9H,1-2,4,6-7H2 |
InChI Key |
JOLLIPKJQZHGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
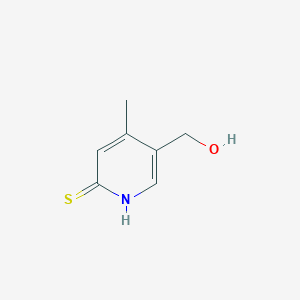
![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
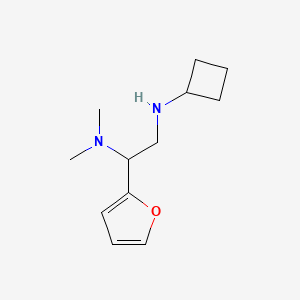
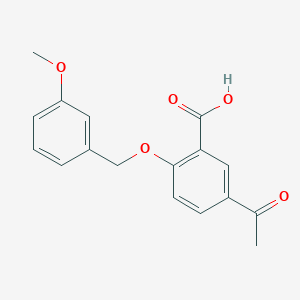
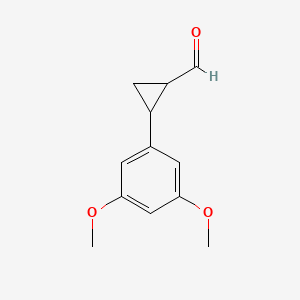
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
